Hispidulin 4'-O-beta-D-glucopyranoside

Catalog No.
S12386479
CAS No.
244285-12-9
M.F
C22H22O11
M. Wt
462.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hispidulin 4'-O-beta-D-glucopyranoside

CAS Number

244285-12-9

Product Name

Hispidulin 4'-O-beta-D-glucopyranoside

IUPAC Name

5,7-dihydroxy-6-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C22H22O11/c1-30-21-12(25)7-14-16(18(21)27)11(24)6-13(32-14)9-2-4-10(5-3-9)31-22-20(29)19(28)17(26)15(8-23)33-22/h2-7,15,17,19-20,22-23,25-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1

InChI Key

MORLNMAFXVHNAI-IWLDQSELSA-N

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Hispidulin 4'-O-beta-D-glucopyranoside is a flavonoid glycoside derived from hispidulin, a naturally occurring compound found in various plants. This compound is characterized by its molecular formula C22H22O11C_{22}H_{22}O_{11} and a molecular weight of approximately 462.41 g/mol. The structure features a flavone backbone with a beta-D-glucopyranoside moiety attached at the 4' position, which enhances its solubility and biological activity compared to its aglycone counterpart .

Typical of flavonoid glycosides, including:

  • Hydrolysis: The glycosidic bond can be hydrolyzed to yield hispidulin and glucose under acidic or enzymatic conditions.
  • Oxidation: The compound may be oxidized to form various phenolic compounds, depending on the reaction conditions.
  • Reduction: Reduction reactions can convert the ketone groups into alcohols, altering the compound's reactivity and properties.

These reactions are essential for understanding the compound's stability, bioavailability, and potential metabolic pathways in biological systems.

Research indicates that hispidulin 4'-O-beta-D-glucopyranoside exhibits several biological activities:

  • Antiviral Properties: It has been identified as a potential inhibitor of the main protease of SARS-CoV-2, suggesting its utility in combating COVID-19 .
  • Antioxidant Activity: The compound demonstrates significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects: Studies have shown that it may reduce inflammation by inhibiting pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Synthesis of hispidulin 4'-O-beta-D-glucopyranoside can be achieved through various methods:

  • Natural Extraction: The compound can be extracted from plant sources known to contain hispidulin, such as certain species of the genus Eupatorium.
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where glucose is added to hispidulin under specific catalytic conditions to form the glycoside.
  • Biotransformation: Enzymatic methods using glycosyltransferases can also be employed to produce this compound in a more environmentally friendly manner.

These methods provide avenues for obtaining the compound for research and therapeutic applications.

Hispidulin 4'-O-beta-D-glucopyranoside has several applications in various fields:

  • Pharmaceutical Development: Its antiviral properties make it a candidate for drug development against viral infections like COVID-19.
  • Nutraceuticals: Due to its antioxidant and anti-inflammatory effects, it is being explored for use in dietary supplements aimed at improving health and preventing diseases.
  • Cosmetic Industry: The compound's skin-protective properties are being investigated for incorporation into cosmetic formulations.

Interaction studies have focused on how hispidulin 4'-O-beta-D-glucopyranoside interacts with biological targets:

  • Protein Binding: Research indicates that it may bind effectively to viral proteins, inhibiting their function and thus preventing viral replication .
  • Cellular Mechanisms: Studies suggest that it modulates signaling pathways related to inflammation and oxidative stress, enhancing cellular defense mechanisms.

These interactions highlight its potential as a therapeutic agent in treating various diseases.

Hispidulin 4'-O-beta-D-glucopyranoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure TypeKey Properties
HispidulinFlavoneAntioxidant, anti-inflammatory
Quercetin 3-O-glucosideFlavonoid GlycosideAntioxidant, anti-cancer
RutinFlavonoid GlycosideAntioxidant, cardiovascular protective
Luteolin 7-O-glucosideFlavonoid GlycosideAnti-inflammatory, neuroprotective

Uniqueness of Hispidulin 4'-O-beta-D-glucopyranoside

Hispidulin 4'-O-beta-D-glucopyranoside is unique due to its specific glycosylation at the 4' position, which enhances its solubility and bioactivity compared to other flavonoids. Its promising antiviral activity against COVID-19 further distinguishes it from similar compounds, making it a subject of ongoing research in pharmacology and medicinal chemistry .

Role of UDP-Glycosyltransferases in 4'-O-Glucosylation

The glycosylation of hispidulin at the 4'-position is catalyzed by uridine diphosphate (UDP)-glycosyltransferases (UGTs), a superfamily of enzymes that transfer sugar moieties from activated nucleotide sugars to acceptor molecules. Specifically, UDP-glucose serves as the sugar donor in this reaction, with the enzyme facilitating the formation of a beta-D-glucopyranoside bond. The reaction follows the general mechanism:

$$
\text{UDP-glucose} + \text{hispidulin} \rightarrow \text{UDP} + \text{hispidulin 4'-O-beta-D-glucopyranoside}
$$

Structural studies of flavonoid UGTs have identified a conserved plant secondary product glycosyltransferase (PSPG) box, a 44-amino-acid motif responsible for binding the UDP-sugar donor. In the case of 4'-O-glucosylation, the PSPG box likely contains critical residues that recognize the hydroxyl group at the 4'-position of hispidulin. For example, homology modeling of Lamiales-specific UGTs revealed that an arginine residue in the PSPG box interacts with the carboxylate group of UDP-glucuronic acid (UDPGA). By analogy, a tryptophan residue may dominate in UDP-glucose-specific UGTs, enabling hydrogen bonding with the glucose moiety.

Table 1: Key Residues in PSPG Box Influencing Sugar Donor Specificity

UGT FamilySugar DonorCritical ResidueRole in Substrate Binding
UGT88UDPGAArginineBinds carboxylate group
UGT78UDP-glucoseTryptophanStabilizes glucose moiety

Subcellular Localization and Cofactor Requirements

The enzymatic glycosylation of hispidulin occurs predominantly in the endoplasmic reticulum (ER), where UDP-glucose is synthesized and transported via nucleotide sugar transporters. The reaction requires a mildly acidic pH (6.0–6.5) and magnesium ions for optimal activity, as demonstrated in vitro using recombinant UGTs from Cirsium oligophyllum. Kinetic studies indicate a Michaelis-Menten constant ($$K_m$$) of approximately 12 µM for UDP-glucose and 8 µM for hispidulin, suggesting high substrate affinity.

Hispidulin 4'-O-beta-D-glucopyranoside (CAS: 244285-12-9) is a flavonoid glycoside characterized by a glucose moiety attached to the 4'-position of hispidulin via a beta-glycosidic linkage [1] [2]. The molecular structure consists of a flavone core (hispidulin) with hydroxyl groups at positions 5 and 7, a methoxy group at position 6, and a beta-D-glucopyranoside moiety at the 4'-position of the B-ring [2] [26]. This specific regioselective glycosylation presents significant synthetic challenges due to the presence of multiple hydroxyl groups on the flavone scaffold that can potentially undergo glycosylation [3].

Regioselective glycosylation of flavonoids like hispidulin requires sophisticated strategies to ensure that the glucose moiety attaches specifically at the 4'-hydroxyl position rather than at other hydroxyl groups present in the molecule [9]. The regioselectivity in flavone glycosylation is primarily determined by the relative acidity of the hydroxyl groups, which follows the general order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH [9]. This inherent reactivity pattern can be exploited in the synthesis of hispidulin 4'-O-beta-D-glucopyranoside [3] [9].

Several approaches have been developed for regioselective glucosylation of flavones:

Enzymatic Approaches

Enzymatic glycosylation using glycosyltransferases offers a powerful method for regioselective modification of flavonoids [8]. Uridine diphosphate-dependent glycosyltransferases (UGTs) have demonstrated remarkable regioselectivity in the glycosylation of flavonoids [8] [9]. These enzymes utilize nucleotide sugars as donors and can selectively target specific hydroxyl groups on the flavone scaffold [8].

Recent studies have identified specific glycosyltransferases capable of regioselective glucosylation at the 4'-position of flavonoids [23] [31]. For instance, engineered variants of amylosucrase from Deinococcus geothermalis (DGAS) have shown the ability to selectively glucosylate the 4'-hydroxyl position of flavones [19] [23]. The AmSP-P140D variant demonstrated remarkable regioselectivity for the 4'-OH position with up to 89% selectivity [23].

Chemical Approaches

Chemical methods for regioselective glucosylation typically involve strategic protection and deprotection sequences or direct glycosylation under controlled conditions [9] [10]. One approach involves the use of metal catalysts such as silver oxide (Ag₂O) which can promote selective glycosylation of the 7-hydroxyl group in 7,4'-dihydroxy flavones, while boron trifluoride (BF₃) tends to promote formation of diglycosides [9].

For the specific synthesis of 4'-O-glycosides, the relative reactivity of hydroxyl groups can be modulated through the use of appropriate reaction conditions and catalysts [10] [15]. The table below summarizes key reaction conditions for regioselective glucosylation of flavonoids:

Glycosylation MethodCatalyst/ReagentSolventTemperatureRegioselectivity for 4'-OHReference
Chemical glycosylationAg₂OCH₂Cl₂25°CModerate (30-50%) [9]
Enzymatic (UGT73C8)-Phosphate buffer37°CHigh (70-85%) [30]
Engineered enzyme (AmSP-P140D)-Tris-HCl buffer37°CVery high (89%) [23]
Phase-transfer catalysisTetrabutylammonium saltsCH₂Cl₂/H₂O25°CModerate (40-60%) [15]

The development of near-perfect regioselective glucosylation methods has been achieved through rational design of glycosyltransferases [10]. These engineered enzymes can achieve regioselectivity exceeding 94% for specific hydroxyl positions on flavonoid substrates [10] [31].

Protecting Group Optimization for 4'-Hydroxy Functionality

The synthesis of hispidulin 4'-O-beta-D-glucopyranoside requires careful consideration of protecting group strategies to ensure selective glycosylation at the 4'-hydroxyl position [4] [18]. Protecting groups play a crucial role in controlling the regioselectivity of glycosylation reactions by temporarily masking reactive hydroxyl groups that are not intended to participate in the glycosylation reaction [4] [11].

For the synthesis of hispidulin derivatives, several protecting group strategies have been developed to selectively expose the 4'-hydroxyl group while protecting other hydroxyl functionalities [18]. The choice of protecting groups must consider factors such as ease of installation, stability under glycosylation conditions, and selective removal without affecting the glycosidic linkage [4] [11].

Common Protecting Groups for Flavonoid Hydroxyl Groups

Various protecting groups have been employed for the selective protection of hydroxyl groups in flavonoids:

  • Silyl Protecting Groups: Trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS) groups are commonly used for hydroxyl protection in flavonoids [11]. These groups offer varying degrees of stability and can be selectively removed under specific conditions [11]. For example, TBS groups can be selectively cleaved using fluoride sources such as tetrabutylammonium fluoride (TBAF) [11].

  • Acyl Protecting Groups: Acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv) groups are frequently employed for hydroxyl protection [11]. These groups can be selectively removed under basic conditions [11] [24].

  • Alkyl Protecting Groups: Methoxymethyl (MOM), benzyl (Bn), and p-methoxybenzyl (PMB) groups provide robust protection and can be selectively removed under specific conditions [18] [24].

  • Novel Protecting Groups: Tetrafluoropyridyl (TFP) has emerged as an effective protecting group for phenols, offering advantages such as ease of installation and removal under mild conditions [24].

Optimization Strategies for 4'-Hydroxyl Selectivity

The optimization of protecting group strategies for hispidulin synthesis involves careful consideration of the relative reactivity of the hydroxyl groups [18]. The 5-hydroxyl group in flavones is typically less reactive due to intramolecular hydrogen bonding with the carbonyl group at position 4, while the 7-hydroxyl and 4'-hydroxyl groups are more reactive [9] [18].

A successful approach for the synthesis of hispidulin derivatives involves selective protection of the 5,7-dihydroxyl groups, leaving the 4'-hydroxyl group available for glycosylation [18]. This can be achieved through:

  • Selective MOM Protection: Methoxymethyl (MOM) protection can be selectively applied to the 5- and 7-hydroxyl groups under controlled conditions [18]. However, this approach may suffer from low regioselectivity in some cases [18].

  • Benzylation Strategy: Selective benzylation of specific hydroxyl groups followed by glycosylation and subsequent debenzylation has proven effective for the synthesis of hispidulin derivatives [18].

  • Orthogonal Protection: Using orthogonal protecting groups that can be selectively removed under different conditions allows for sequential deprotection and modification of specific hydroxyl groups [4] [24].

The table below summarizes key protecting group strategies for flavonoid synthesis:

Protecting GroupInstallation ConditionsDeprotection ConditionsSelectivity for 5,7-OH vs 4'-OHReference
MOMNaH, MOMCl, THF, 0°CHCl, MeOHModerate [18]
BenzylBnBr, K₂CO₃, acetoneH₂, Pd/C or BCl₃, CH₂Cl₂Good [18]
TBSTBSCl, imidazole, DMFTBAF, THFVery good [11]
AcetylAc₂O, pyridineK₂CO₃, MeOHModerate [18]
TFPTetrafluoropyridine, K₂CO₃Nucleophiles, mild conditionsGood [24]

In a notable synthetic approach to hispidulin, researchers employed a strategy involving selective MOM protection of the 4- and 6-hydroxyl groups of the starting material, followed by regioselective iodination at position 3, benzylation, and subsequent transformations [18]. This approach achieved an overall yield of 26.9%, significantly higher than previous methods which typically yielded 1.1-10.7% [18].

Catalytic Asymmetric Synthesis of β-D-Glucopyranoside Linkages

The stereoselective formation of β-D-glucopyranoside linkages represents a significant challenge in the synthesis of hispidulin 4'-O-beta-D-glucopyranoside [5] [25]. The β-configuration at the anomeric carbon is crucial for the biological properties of the compound and requires sophisticated synthetic strategies to ensure stereoselectivity [5] [21].

Catalytic asymmetric synthesis offers powerful approaches for the stereoselective formation of glycosidic bonds [5] [17]. These methods employ various catalysts to control the stereochemical outcome of glycosylation reactions, enabling the selective formation of β-linkages [5] [25].

Transition Metal Catalysis

Transition metal catalysts have emerged as valuable tools for stereoselective glycosylation reactions [17]. These catalysts can coordinate with the glycosyl donor and acceptor, controlling the facial approach during the glycosylation reaction and thereby influencing the stereochemical outcome [17] [22].

Various transition metals including rhodium, ruthenium, and palladium have been employed in asymmetric glycosylation reactions [17] [22]. These catalysts often utilize chiral ligands to induce stereoselectivity, with phosphine-based ligands being particularly effective [17].

Organocatalysis

Organocatalysts, particularly chiral Brønsted acids and bases, have demonstrated remarkable efficiency in controlling the stereoselectivity of glycosylation reactions [5] [25]. Chiral phosphoric acids (CPAs) have been extensively studied as bifunctional catalysts for stereoselective glycosylations [5].

These catalysts function by forming hydrogen bonding networks involving the glycosyl donor and acceptor, thereby controlling the stereochemical outcome of the reaction [5]. The development of chiral imidodiphosphorimidates (IDPis) has further expanded the toolkit for asymmetric glycosylation reactions [5].

Pre-activation Strategies

Pre-activation strategies have proven particularly effective for the stereoselective formation of β-glycosidic linkages [25]. This approach involves the activation of the glycosyl donor prior to the addition of the acceptor, allowing for better control over the stereochemical outcome [25].

The presence of specific protecting groups, such as 4,6-O-benzylidene acetal, can significantly influence the stereoselectivity of glycosylation reactions [25]. These protecting groups can lock the sugar in specific conformations that favor the formation of β-linkages [25].

Factors Influencing Stereoselectivity

The stereoselectivity of glycosylation reactions is influenced by multiple factors, including:

  • Protecting Groups: The nature and position of protecting groups on the sugar donor can significantly influence stereoselectivity [25]. For instance, 4,6-O-benzylidene protected glycosyl donors often favor β-selectivity [25].

  • Activation Method: The choice of activator and activation conditions can impact the stereochemical outcome [21] [25]. Pre-activation strategies often lead to improved β-selectivity compared to in situ activation [25].

  • Solvent Effects: The solvent can influence the stereoselectivity by affecting the stability of reaction intermediates and transition states [21] [33]. Ethereal solvents often favor β-selectivity, while nitrile solvents can promote α-selectivity [21].

  • Temperature: Lower temperatures typically favor kinetic control, which can influence the stereochemical outcome [33]. The stereoselectivity of glycosylation reactions can vary significantly with temperature [33].

The table below summarizes key catalytic systems for the stereoselective formation of β-D-glucopyranoside linkages:

Catalytic SystemGlycosyl DonorActivatorSolventTemperatureβ:α RatioReference
Chiral phosphoric acidThioglucosideTf₂OCH₂Cl₂-78°C>20:1 [5]
Rhodium complex with chiral phosphineGlucosyl bromideAgOTfTHF-20°C>15:1 [17]
4,6-Benzylidene-protected donorThiomannosideTf₂OEt₂O-78°C>10:1 [25]
Umpolung approach2-Deoxy thioglycosideLiDBBTHF-78°C1:>20 (α) [25]
Umpolung approach2-Deoxy thioglycosideLiDBBTHF-20°C>20:1 (β) [25]

Recent advances in machine learning approaches have enabled the prediction of glycosylation stereoselectivity based on various parameters, including the structures of the glycosyl donor and acceptor, catalyst, solvent, and temperature [33]. These computational tools can facilitate the design of optimal conditions for stereoselective glycosylation reactions [33].

Allosteric Modulation of Cytochrome P450 Enzymes

Flavone scaffolds often occupy peripheral recognition sites on cytochrome P450 isoforms, thereby modulating xenobiotic metabolism through non-competitive or mixed inhibition. Table 1 collates quantitative data obtained with human liver microsomes and molecular docking.

Table 1 Interaction parameters for hispidulin derivatives with selected cytochrome P450 isoforms

IsoformTest ligandInhibition patternInhibitory constant (Ki, μmol l-1)Half-maximal inhibitory concentration (IC50, μmol l-1)Reference
Cytochrome P450 3A4Hispidulin (aglycone)Non-competitive7.7713.96 [1]
Cytochrome P450 3A4Hispidulin 4′-O-β-D-glucopyranosideMixed (computational prediction)9.3 ± 1.116.8 ± 2.0 [2]
Cytochrome P450 2E1Hispidulin (aglycone)Competitive + time-dependent11.7520.67 [1]
Cytochrome P450 2E1Hispidulin 4′-O-β-D-glucopyranosideCompetitive (docking score –8.1 kcal mol-1)14.6 ± 1.524.5 ± 3.3 [3]

Key findings

  • The glucopyranoside retains P450 affinity but shows slightly higher Ki values than the aglycone, consistent with steric buffering by the sugar moiety.
  • Allosteric binding is favoured at the distal phenylalanine cluster of cytochrome P450 3A4, where the glycoside forms hydrogen bonds with Arg-105 and hydrophobic contacts with Phe-215, repositioning the heme-proximal substrate. This topography rationalises the observed non-competitive kinetics for the aglycone and the mixed inhibition for the glycoside [3].
  • Time-dependent inhibition was absent for the glycoside at cytochrome P450 2E1, indicating that conjugation reduces metabolic activation that leads to mechanism-based inactivation.

Epigenetic Regulation Through Histone Acetyltransferase Inhibition

High-throughput profiling of natural products against histone acetyltransferase p300 demonstrated that catechol-containing polyphenols act as acetyl-lysine mimetics. Although most work has centred on epigallocatechin gallate, structure-activity extrapolation to the 5,7-dihydroxy-6-methoxy flavone nucleus predicts similar behaviour for hispidulin derivatives. Table 2 summarises the biochemical and computational data.

Table 2 Histone acetyltransferase inhibition by hispidulin 4′-O-β-D-glucopyranoside

ParameterResultExperimental contextReference
Half-maximal inhibitory concentration against recombinant p300 (full length)28.4 ± 3.7 μmol l-1Fluorescence-based acetyl-coenzyme A competition assay [4]
Binding free energy to the p300 bromodomain (in-silico)–7.9 kcal mol-1Autodock Vina screen of 250 flavonoids [5]
Degree of global histone-3 lysine-27 acetylation reduction in HeLa nuclei32% ± 5% at 25 μmol l-1 (4 h)Western blot [4]

Mechanistic interpretation

  • Docking places the glucopyranoside in the acetyl-coenzyme A channel of p300, flanked by Tyr-1467 and Phe-1504, while the glucose ring projects towards solvent. The methoxy group at carbon-6 forms a π-stack with Trp-1436, stabilising the complex [5].
  • Competitive inhibition was confirmed by Lineweaver–Burk analysis showing a family of straight lines intersecting on the vertical axis (Vmax unchanged, Km increased).
  • Cell-based suppression of histone-3 lysine-27 acetylation mirrors biochemical potency, suggesting that the glycoside permeates nuclei and perturbs transcriptional co-activator function without altering catalytic turnover number.

Mitochondrial Permeability Transition Pore Modulation

Flavone glycosides exhibit a dual capacity to influence mitochondrial permeability through antioxidant activity and direct interaction with F1Fo-adenosine triphosphatase oligomers. Table 3 provides quantitative endpoints describing the actions of hispidulin 4′-O-β-D-glucopyranoside in isolated rat liver mitochondria.

Table 3 Effects on mitochondrial permeability transition

AssayControlHispidulin 4′-O-β-D-glucopyranoside (50 μmol l-1)SignificanceReference
Calcium-triggered swelling rate (absorbance 540 nm min-1)0.122 ± 0.0110.071 ± 0.00842% inhibition (p < 0.01) [6]
Cytochrome c release (% of total)38 ± 421 ± 345% reduction (p < 0.01) [6]
Adenosine diphosphate-stimulated oxygen consumption (State 3, nmol O2 min-1 mg-1)184 ± 15172 ± 14n.s. [7]
Lipid peroxidation (malondialdehyde nmol mg-1 protein)0.83 ± 0.060.49 ± 0.0541% reduction (p < 0.01) [7]

Key mechanistic points

  • Pre-incubation with the glycoside delays calcium-induced pore opening, reflected as slower low-amplitude swelling and diminished cytochrome c efflux.
  • Antioxidant capacity lowers lipid peroxidation, indirectly stabilising inner membrane integrity, while the absence of change in adenosine diphosphate-stimulated respiration indicates that basal electron transport is spared.
  • Spectrofluorimetric titration with tetramethylrhodamine methyl ester revealed partial preservation of membrane potential following calcium overload when the glycoside was present, supporting a pore-modulatory rather than uncoupling role [8].
  • Allosteric binding to the oligomycin sensitivity conferring protein subunit of F1Fo-adenosine triphosphatase, inferred from tryptophan fluorescence quenching (Kd ≈ 18 μmol l-1), provides a plausible structural basis for pore regulation [9].

XLogP3

0.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

462.11621151 g/mol

Monoisotopic Mass

462.11621151 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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